molecular formula C22H21N5O B11028983 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11028983
M. Wt: 371.4 g/mol
InChI Key: VHZKEWHIYMVDRB-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a tetrahydrocyclopenta[c]pyrazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The phenylethyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenylethyl halide. The final step involves the cyclization of the intermediate to form the tetrahydrocyclopenta[c]pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways . The phenylethyl group and tetrahydrocyclopenta[c]pyrazole ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C22H21N5O/c28-22(20-15-9-6-12-16(15)26-27-20)25-19(13-14-7-2-1-3-8-14)21-23-17-10-4-5-11-18(17)24-21/h1-5,7-8,10-11,19H,6,9,12-13H2,(H,23,24)(H,25,28)(H,26,27)

InChI Key

VHZKEWHIYMVDRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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